molecular formula C19H16BrNO4 B2936896 9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one CAS No. 900014-94-0

9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one

Cat. No.: B2936896
CAS No.: 900014-94-0
M. Wt: 402.244
InChI Key: PXQMETDABSBZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a furoquinolinone derivative characterized by a fused furoquinoline core substituted with a 3-bromophenyl group at position 9 and methoxy groups at positions 6 and 6. Its molecular formula is C${21}$H${18}$BrNO$_5$, with a molecular weight of 446.28 g/mol (calculated from LC-MS data ). The compound has been investigated in anticancer research, particularly in studies targeting protein translation machinery in triple-negative breast cancer (TNBC) . Its structural features, including the bromophenyl substituent and methoxy groups, contribute to its physicochemical properties and biological interactions.

Properties

IUPAC Name

9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4/c1-23-15-7-12-13(8-16(15)24-2)21-14-9-25-19(22)18(14)17(12)10-4-3-5-11(20)6-10/h3-8,17,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQMETDABSBZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of 9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is C19H16BrNO4C_{19}H_{16}BrNO_4. Its structure consists of a furoquinoline core substituted with a bromophenyl group and two methoxy groups. This unique arrangement contributes to its biological properties.

PropertyValue
Molecular Weight392.24 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Furoquinoline derivatives have also been investigated for their antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi. Although direct studies on this specific compound are scarce, the presence of bromine and methoxy groups typically enhances antimicrobial activity due to increased lipophilicity and altered interaction with microbial membranes.

Neuroprotective Effects

Some studies indicate that furoquinoline derivatives may possess neuroprotective properties. They can potentially inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's. The exact mechanisms remain to be fully elucidated for this compound but warrant further investigation.

Study on Structural Variants

A comparative analysis involving various furoquinoline derivatives highlighted the importance of substituents in determining biological activity. For instance, modifications in the bromophenyl group significantly influenced anticancer efficacy in vitro. This suggests that this compound could be further optimized for enhanced biological activity .

In Vivo Studies

While specific in vivo studies on this compound are lacking, related compounds have shown promising results in animal models for cancer treatment. Future research should focus on pharmacokinetics and toxicity profiles to assess the viability of this compound as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Furoquinolinone Derivatives

Compound Name Substituents (Quinoline/Phenyl) Molecular Formula Molecular Weight (g/mol) LC-MS ([M+H]+) Key Spectral Data (NMR) Yield Biological Activity
Target Compound 6,7-OCH$_3$; 3-BrPh C${21}$H${18}$BrNO$_5$ 446.28 446.0528 Not reported N/A Anticancer (TNBC)
9-(3-Chlorophenyl)-6,7-dimethoxy derivative 6,7-OCH$_3$; 3-ClPh C${21}$H${18}$ClNO$_5$ 401.83 402.1080 δ 39.26 (C), 55.92 (OCH$_3$) N/A Not reported
NSC756098 (3,4-Dimethoxyphenyl derivative) 6,7-OCH$3$; 3,4-(OCH$3$)$_2$Ph C${21}$H${21}$NO$_6$ 383.40 N/A δ 3.61–3.88 (OCH$_3$), 6.66–6.88 (Ar-H) 64% GBP1:PIM1 interaction inhibitor
9-(3,4,5-Trimethoxyphenyl) derivative 6,7-OCH$3$; 3,4,5-(OCH$3$)$_3$Ph C${24}$H${25}$NO$_8$ 455.46 N/A δ 3.80–3.88 (OCH$_3$), 6.93–7.14 (Ar-H) 92% Antibacterial
9-(Benzo[d][1,3]dioxol-5-yl) derivative 6,7-OCH$_3$; benzo-1,3-dioxole C${20}$H${15}$NO$_7$ 381.34 N/A δ 4.85–5.14 (dioxole), 6.72–6.88 (Ar-H) 91% Antibacterial

Key Observations

Methoxy groups at positions 6 and 7 are conserved across analogs, contributing to electron-donating effects and hydrogen-bonding interactions with biological targets .

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit higher yields (>90%) due to stabilized intermediates in microwave-assisted syntheses .

Spectral Trends :

  • LC-MS : Bromine’s isotopic pattern distinguishes the target compound (m/z 446.0528) from its chloro analog (m/z 402.1080) .
  • NMR : Methoxy protons resonate at δ 3.61–3.88, while aromatic protons in bromophenyl derivatives show downfield shifts due to electronegativity .

Q & A

Synthesis and Optimization

Basic : What are the key challenges in synthesizing 9-(3-bromophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer :
    • Step 1 : Prioritize regioselective bromination at the 3-position of the phenyl ring. Use microwave-assisted synthesis (e.g., InCl₃ catalysis, as in ) to reduce reaction time and improve yield .
    • Step 2 : Optimize solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) to enhance purity, as seen in analogous quinoline derivatives .
    • Step 3 : Monitor intermediates via HPLC-MS to confirm the furoquinolinone core formation .

Advanced : How can conflicting reports on side products during cyclization of the furoquinolinone core be resolved?

  • Methodological Answer :
    • Contradiction Analysis : Compare reaction pathways under acidic vs. basic conditions. For example, acid-catalyzed cyclization (e.g., H₃PO₄) may favor unwanted dimerization, while base-mediated conditions (e.g., K₂CO₃) reduce side reactions .
    • Mitigation Strategy : Use computational modeling (DFT) to predict transition states and identify steric/electronic bottlenecks in cyclization .

Structural Characterization

Basic : What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
    • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methoxy (δ ~3.8 ppm) and bromophenyl protons (δ ~7.2–7.5 ppm) .
    • XRD : Resolve the dihydrofuroquinolinone ring conformation (e.g., dihedral angles <5° between fused rings) to confirm stereochemistry .

Advanced : How can hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer :
    • Crystallographic Analysis : Use Mercury software to map intermolecular N–H⋯N and π-π interactions (e.g., centroid distances ~3.9 Å), which correlate with solubility and thermal stability .

Biological Activity Profiling

Basic : What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer :
    • Assay Design : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarity to quinolinone-based inhibitors .
    • Dose-Response : Apply Hill equation modeling to IC₅₀ curves, ensuring triplicate runs to minimize variability .

Advanced : How can contradictory cytotoxicity data across cell lines be systematically addressed?

  • Methodological Answer :
    • Meta-Analysis : Use PRISMA guidelines to aggregate datasets, stratifying results by cell type (e.g., epithelial vs. hematopoietic) and exposure time .
    • Mechanistic Follow-Up : Perform RNA-seq on outlier cell lines to identify resistance pathways (e.g., ABC transporter upregulation) .

Environmental and Stability Studies

Basic : What protocols assess the environmental fate of this compound under simulated conditions?

  • Methodological Answer :
    • OECD 308 Guideline : Measure hydrolysis half-life in aqueous buffers (pH 4–9) at 25°C, with LC-MS quantification of degradation products .
    • Photostability : Expose to UV light (λ = 254 nm) and monitor bromophenyl ring cleavage via GC-MS .

Advanced : How do substituents (e.g., bromine, methoxy) impact abiotic degradation kinetics?

  • Methodological Answer :
    • QSAR Modeling : Train models using Hammett constants (σ) for substituent electronic effects, validated against experimental half-life data .

Computational and Theoretical Studies

Basic : Which molecular docking tools are appropriate for predicting target binding modes?

  • Methodological Answer :
    • Software Selection : Use AutoDock Vina with AMBER force fields to simulate ligand-protein interactions, focusing on the furoquinolinone core’s planar geometry .

Advanced : How can discrepancies between predicted and experimental binding affinities be reconciled?

  • Methodological Answer :
    • Ensemble Docking : Incorporate protein flexibility (e.g., molecular dynamics snapshots) to account for induced-fit effects .
    • Free Energy Perturbation (FEP) : Calculate ΔΔG values for bromine substituent modifications to refine affinity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.